Boc-His(Boc)-OH (DCHA)
Description
BenchChem offers high-quality Boc-His(Boc)-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-His(Boc)-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMQHNUPJENDC-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185580 | |
| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31687-58-8 | |
| Record name | L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31687-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031687588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Principles of Protecting Group Chemistry in Peptide Synthesis with Emphasis on Histidine
Historical Context and Evolution of Protecting Group Strategies in Peptide Chemistry
The journey of peptide synthesis began with solution-phase methods, which were laborious and time-consuming. A significant breakthrough was the introduction of the benzyloxycarbonyl (Z or Cbz) group, an early and effective protecting group for the α-amino function of amino acids. creative-peptides.compeptide.com However, the field was revolutionized by R. Bruce Merrifield's development of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s, an innovation for which he was awarded the Nobel Prize in Chemistry in 1984. researchgate.netmasterorganicchemistry.com
SPPS anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-terminally protected amino acids. masterorganicchemistry.comaltabioscience.com This method simplifies the purification process, as excess reagents and byproducts are simply washed away after each coupling and deprotection step. masterorganicchemistry.com Merrifield's original strategy, often called the Boc/Bzl strategy, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable benzyl (Bzl)-based groups for "permanent" side-chain protection. peptide.com The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the side-chain protectors and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). peptide.comchempep.com
Subsequently, the Fmoc/tBu strategy was developed, offering a milder, orthogonal approach. biosynth.com This method uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. altabioscience.combiosynth.com The orthogonality of this scheme, where one type of protecting group can be removed without affecting the other, provided greater flexibility and is widely used today. peptide.combiosynth.com
| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Condition (α-Amino) | Final Cleavage |
| Boc/Bzl | Boc (acid-labile) | Benzyl-based (strong acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Mild Base (e.g., Piperidine) | Moderate Acid (e.g., TFA) |
Rationale for Amino Acid Side Chain Protection in Peptide Assembly
Amino acids are bifunctional molecules, possessing at least one amino group and one carboxylic acid group. altabioscience.com Many also have reactive functional groups in their side chains, such as the amines of lysine, thiols of cysteine, or the imidazole (B134444) ring of histidine. nih.govbiosynth.com During peptide bond formation, which involves activating the carboxylic acid of one amino acid to react with the amino group of another, these reactive side chains must be masked or "protected". wikipedia.orgfiveable.me
The primary reasons for side-chain protection are:
Prevention of Side Reactions : Unprotected side chains can react with the activated carboxyl group, leading to the formation of branched peptides or other undesired products. altabioscience.comfiveable.me
Ensuring Sequence Fidelity : Protection ensures that the peptide bond forms exclusively between the α-carboxyl group of the incoming amino acid and the α-amino group of the resin-bound peptide, guaranteeing the correct linear sequence. fiveable.me
Avoiding Polymerization : Without α-amino protection, activated amino acids could react with each other, leading to uncontrolled polymerization. nih.govaltabioscience.combiosynth.com
An ideal protecting group strategy employs "orthogonal" groups, which can be removed under distinct chemical conditions without affecting other protecting groups or the bond linking the peptide to the resin. peptide.compeptide.com This principle is fundamental to synthesizing complex peptides and proteins. nih.govfiveable.me
Specific Considerations for Histidine Imidazole Ring Protection in Peptidic Systems
Histidine is one of the most challenging amino acids in peptide synthesis due to its unique imidazole side chain. creative-peptides.com The unprotected imidazole ring presents two significant problems:
Racemization (Epimerization) : The π-nitrogen of the imidazole ring is sufficiently basic to abstract the α-proton of the activated histidine residue. peptide.comcem.com This deprotonation leads to the formation of an achiral intermediate, which upon re-protonation can yield a mixture of L- and D-isomers, a process known as racemization. cem.com This loss of stereochemical integrity can severely impact the peptide's biological activity. cem.com
Side-Chain Acylation : The imidazole ring can react with activated amino acids during the coupling step, leading to undesired modification of the histidine side chain. peptide.com
To mitigate these issues, the imidazole ring must be protected. creative-peptides.compeptide.com Several protecting groups have been developed for this purpose, including tosyl (Tos), benzyloxymethyl (Bom), trityl (Trt), and the tert-butyloxycarbonyl (Boc) group. peptide.com
The compound Boc-His(Boc)-OH.DCHA is a derivative where both the α-amino group and the imidazole nitrogen are protected by Boc groups. The use of a Boc group on the imidazole ring effectively prevents both racemization and side-chain acylation. peptide.com However, because the side-chain Boc group has the same acid lability as the α-amino Boc group, both are removed simultaneously during the deprotection step with TFA. peptide.comsigmaaldrich.com This characteristic makes Boc-His(Boc)-OH particularly suitable for introducing a histidine residue at or near the N-terminus of a peptide or for the synthesis of shorter peptide sequences where the newly deprotected imidazole ring does not interfere with subsequent couplings. peptide.com The molecule is supplied as a dicyclohexylammonium (B1228976) (DCHA) salt, which enhances its stability and improves its handling properties as a crystalline solid. reddit.com
Physicochemical Properties of Boc-His(Boc)-OH.DCHA
| Property | Value |
| CAS Number | 31687-58-8 sigmaaldrich.com |
| Molecular Formula | C₂₈H₄₈N₄O₆ nih.gov |
| Molecular Weight | 536.7 g/mol nih.gov |
| Appearance | White powder chemicalbook.com |
| Application | Boc solid-phase peptide synthesis sigmaaldrich.comchemicalbook.com |
Synthetic Methodologies for Boc His Boc Oh.dcha
Chemical Synthesis of Nα,Nπ-Di-tert-butyloxycarbonyl-L-Histidine
The initial step in the synthesis of the target compound is the preparation of Nα,Nπ-Di-tert-butyloxycarbonyl-L-histidine, commonly referred to as Boc-His(Boc)-OH. This process involves the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto both the alpha-amino group (Nα) and the pi-nitrogen (Nπ) of the imidazole (B134444) side chain of L-histidine.
A common method for this di-protection involves reacting L-histidine with an excess of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The reaction is typically carried out in a mixed solvent system, such as an aqueous solution with an organic co-solvent. The base, for instance, sodium carbonate, is used to deprotonate the amino and imidazole groups, facilitating their nucleophilic attack on the electrophilic carbonyl carbons of (Boc)₂O. google.com The reaction stoichiometry is carefully controlled to ensure the addition of two Boc groups.
The reaction proceeds in a stepwise manner. Initially, the more basic alpha-amino group is protected, followed by the protection of the imidazole nitrogen. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired di-protected product. google.com Upon completion of the reaction, the Boc-His(Boc)-OH is typically isolated through an extractive workup and purification process. google.com
| Reagent/Solvent | Role in Synthesis |
| L-Histidine | Starting amino acid |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc group donor |
| Sodium Carbonate | Base to facilitate reaction |
| Water/Organic Co-solvent | Reaction medium |
Formation and Significance of the Dicyclohexylammonium (B1228976) Salt in Compound Stabilization and Handling
Following the synthesis of Boc-His(Boc)-OH, the dicyclohexylammonium (DCHA) salt is formed. This is achieved by treating a solution of Boc-His(Boc)-OH with dicyclohexylamine (B1670486). The basic nitrogen atom of dicyclohexylamine deprotonates the carboxylic acid group of the protected histidine, resulting in the formation of an ammonium (B1175870) carboxylate salt.
The formation of the DCHA salt serves several crucial purposes in the context of synthetic chemistry. nbinno.com Firstly, it often enhances the crystallinity of the compound. bachem.com Many protected amino acids are oils or amorphous solids that can be difficult to purify and handle. bachem.com The crystalline nature of the DCHA salt facilitates purification by recrystallization, leading to a product with higher purity.
Secondly, the salt form generally improves the stability of the compound. nbinno.com Protected amino acids can be susceptible to degradation over time. The ionic nature of the DCHA salt can increase the compound's shelf-life and stability under storage conditions. nbinno.com This is particularly advantageous for a di-protected amino acid like Boc-His(Boc)-OH, where the imidazole-Boc group can be somewhat labile.
Finally, the solid, crystalline nature of Boc-His(Boc)-OH.DCHA simplifies handling and weighing, which is critical for its use in solid-phase peptide synthesis (SPPS). nbinno.com Accurate measurement of reagents is paramount in SPPS to ensure the correct sequence and purity of the final peptide. chempep.com
| Feature | Significance |
| Increased Crystallinity | Facilitates purification and handling |
| Enhanced Stability | Improves shelf-life and reduces degradation |
| Solid Form | Allows for accurate weighing and dispensing |
Analytical Strategies for Characterization of Boc-His(Boc)-OH.DCHA Purity and Identity within Synthetic Research
A suite of analytical techniques is employed to confirm the identity and assess the purity of synthesized Boc-His(Boc)-OH.DCHA. These methods are essential for quality control and to ensure the successful incorporation of the amino acid derivative into a peptide chain.
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method used to monitor the progress of the synthesis and to get a preliminary assessment of purity. sigmaaldrich.com A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The retention factor (Rf) value of the product is compared to that of the starting materials. A single spot with the expected Rf value is indicative of a pure compound. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for purity assessment. helixchrom.com Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. rsc.org The retention time of the compound is a characteristic property, and the area under the peak in the chromatogram is proportional to its concentration, allowing for precise determination of purity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-His(Boc)-OH.DCHA. mdpi.com
¹H NMR provides information about the number and types of protons in the molecule. Characteristic signals for the Boc groups (typically a large singlet around 1.4 ppm), the protons of the histidine backbone and imidazole ring, and the protons of the dicyclohexylammonium counterion would be expected.
¹³C NMR provides information about the carbon skeleton. mdpi.com The spectrum would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the histidine and dicyclohexyl moieties.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, thereby confirming its identity. rsc.org Techniques such as Electrospray Ionization (ESI) are often employed. The mass spectrum would be expected to show a peak corresponding to the mass of the Boc-His(Boc)-OH molecule and potentially a separate peak for the dicyclohexylamine cation.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. sigmaaldrich.com Characteristic absorption bands for the N-H and C=O stretching vibrations of the urethane (B1682113) and carboxylic acid groups would be expected.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | Preliminary purity assessment and reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and identification |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |
| Mass Spectrometry (MS) | Molecular weight determination and identity confirmation |
| Infrared (IR) Spectroscopy | Functional group identification |
Strategic Integration of Boc His Boc Oh.dcha in Peptide Synthesis
Application within Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Benzyl Strategy
The Boc/Bzl strategy for SPPS employs the acid-labile Boc group for temporary Nα-amino protection and benzyl-based groups for semi-permanent side-chain protection. Boc-His(Boc)-OH.DCHA is a specialized derivative designed for this methodology. sigmaaldrich.com The use of two Boc groups, one on the alpha-amino group and one on the imidazole (B134444) side chain, allows for their simultaneous removal during the acidolytic deprotection step with trifluoroacetic acid (TFA), simplifying the synthesis cycle. sigmaaldrich.com This approach is particularly valuable for mitigating the risk of racemization at the histidine residue, a common challenge during peptide synthesis. googleapis.comgoogle.comgoogle.com
Optimization of Coupling Reactions for Boc-His(Boc)-OH.DCHA Incorporation
The successful incorporation of the bulky and sterically hindered Boc-His(Boc)-OH.DCHA residue into a growing peptide chain requires careful optimization of the coupling reaction conditions. Key parameters include the choice of coupling reagents, reaction solvent, temperature, and reaction duration.
The selection of an appropriate coupling reagent system is paramount to achieving high coupling efficiency and minimizing epimerization of the histidine residue. Carbodiimide-based reagents and, more commonly, pre-formed active esters based on aminium/uronium salts are utilized. Research into the synthesis of complex peptides like Sermaglutide has highlighted specific systems that effectively reduce the risk of histidine racemization. googleapis.comgoogle.com For instance, coupling systems involving 1-Hydroxy-7-azabenzotriazole (HOAt) or 1-Hydroxybenzotriazole (HOBt) as additives are favored. googleapis.comgoogle.comgoogle.com A study reported that using a HOAt/HATU/TMP system with Boc-His(Boc)-OH.DCHA resulted in only 0.98% histidine racemization. googleapis.com
Table 1: Evaluated Coupling Reagent Systems for Boc-His(Boc)-OH.DCHA
| Coupling System | Components | Key Advantage |
|---|---|---|
| HOAt/HATU/TMP | 1-Hydroxy-7-azabenzotriazole (HOAt), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), 2,4,6-Trimethylpyridine (TMP) | Reduces risk of histidine racemization. googleapis.comgoogle.comgoogle.com |
| HOBt/HBTU/DiPEA | 1-Hydroxybenzotriazole (HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DiPEA) | Standard, effective coupling for Boc-SPPS. googleapis.comgoogle.comgoogle.com |
| HOBt/PyBOP/DiPEA | 1-Hydroxybenzotriazole (HOBt), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), N,N-Diisopropylethylamine (DiPEA) | Alternative aminium salt system to reduce racemization. googleapis.comgoogle.comgoogle.com |
The choice of solvent plays a significant role in the solvation of the peptide-resin and the reagents, directly impacting reaction kinetics and efficiency. Dichloromethane (DCM) is often used for swelling the resin and during the Boc-deprotection step with TFA. chempep.com For the coupling reaction itself, N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for both the protected amino acid and the growing peptide chain. rsc.org However, in some cases, alternative solvents may be considered to optimize synthesis. For instance, replacing DMF with acetonitrile (B52724) (MeCN) has been suggested as a strategy to mitigate certain side reactions. The DCHA salt form of the protected histidine enhances its solubility and stability, facilitating its use in these standard solvent systems.
Table 2: Common Solvents in Boc-SPPS and Their Roles
| Solvent | Abbreviation | Primary Use in the Context of Coupling | Influence on Efficiency |
|---|---|---|---|
| N,N-Dimethylformamide | DMF | Primary coupling solvent | Excellent solvation properties promote high reaction rates. rsc.org |
| Dichloromethane | DCM | Resin swelling, deprotection | Used in combination with TFA for deprotection; less common as a primary coupling solvent. chempep.com |
Temperature and reaction time are critical, interdependent parameters that must be controlled to ensure complete coupling without inducing side reactions. While many coupling reactions in Boc-SPPS are performed at room temperature, low-temperature conditions can be employed to suppress side reactions. Specifically for histidine, which is prone to racemization, carrying out the deprotection step at 0°C instead of room temperature has been proposed as a mitigation strategy.
Coupling times are typically optimized to be long enough for the reaction to go to completion but short enough to maintain a high throughput and minimize potential side reactions. For the incorporation of Boc-His(Boc)-OH.DCHA, reaction times are often in the range of 10 to 30 minutes, particularly when using highly efficient modern coupling reagents and protocols. google.com
Table 3: Influence of Temperature and Time on Coupling
| Parameter | Condition | Impact on Outcome |
|---|---|---|
| Temperature | Room Temperature | Standard condition for many coupling steps. |
| Low Temperature (e.g., 0°C) | Can reduce the rate of side reactions, particularly racemization during deprotection steps. | |
| Reaction Time | 10 - 30 minutes | Typical duration for efficient coupling with modern reagents. google.com |
Methodological Advancements in Boc SPPS with Boc-His(Boc)-OH.DCHA
Continuous innovation in SPPS protocols has led to more efficient and robust methods for synthesizing complex and "difficult" peptide sequences.
A significant advancement in Boc-SPPS is the development of in situ neutralization protocols. researchgate.netnih.gov In traditional protocols, the Nα-terminal trifluoroacetate (B77799) salt, which is formed after the TFA deprotection step, is neutralized with a base (e.g., 10% TEA in DCM) and washed away before the introduction of the activated amino acid for the next coupling step. chempep.com This multi-step process can be time-consuming and can promote side reactions like diketopiperazine formation, especially in sequences containing proline or glycine. chempep.com
Microwave-Assisted Peptide Synthesis
Microwave-assisted peptide synthesis has become a valuable technique for accelerating the rate of peptide chain elongation. The increased temperatures achieved with microwave irradiation significantly speed up coupling and deprotection cycles. However, these elevated temperatures can also increase the risk of side reactions, most notably the epimerization (racemization) of amino acid residues. Histidine is particularly susceptible to this issue.
The use of a Boc group on the imidazole side-chain of histidine, as in Boc-His(Boc)-OH, provides substantial protection against racemization, even at the high temperatures used in microwave protocols. The electron-withdrawing nature of the urethane-based Boc group on the imidazole ring decreases the basicity of the side chain, which is a key factor in the mechanism of racemization during coupling activation. amazonaws.com
Research comparing different protected histidine derivatives in microwave-assisted solid-phase peptide synthesis (SPPS) has demonstrated the superior performance of His(Boc) protection. For instance, in a synthesis of Liraglutide, coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the undesired D-isomer. amazonaws.com Under identical microwave conditions, using Fmoc-His(Boc)-OH dramatically reduced epimerization to just 0.18%. amazonaws.com The protective effect was even more pronounced at higher temperatures; at 90°C, the His(Boc) derivative yielded only 0.81% epimerization, whereas the trityl-protected version resulted in over 16% of the D-isomer. amazonaws.com This stability makes derivatives like Boc-His(Boc)-OH essential for maintaining stereochemical integrity in rapid, high-temperature microwave syntheses. amazonaws.compeptide.com
| Histidine Derivative | Coupling Conditions | Peptide | D-Isomer Formation (%) | Reference |
|---|---|---|---|---|
| Fmoc-His(Trt)-OH | 50°C, 10 min | Liraglutide | 6.80% | amazonaws.com |
| Fmoc-His(Boc)-OH | 50°C, 10 min | Liraglutide | 0.18% | amazonaws.com |
| Fmoc-His(Trt)-OH | 90°C, 2 min | Liraglutide | >16.00% | amazonaws.com |
| Fmoc-His(Boc)-OH | 90°C, 2 min | Liraglutide | 0.81% | amazonaws.com |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 1-42 Beta Amyloid | 2.88% | amazonaws.com |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 1-42 Beta Amyloid | 1.29% | amazonaws.com |
Utilization in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis (SPPS), reagents are mixed in a liquid solvent, and the resulting products are isolated and purified after each step. Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods require careful handling and purification of intermediates, which are often oils or amorphous solids.
The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-His(Boc)-OH is particularly advantageous for this method. The formation of the DCHA salt often converts derivatives that would otherwise be oils or difficult-to-handle solids into stable, crystalline products. bachem.combachem.com This improved crystallinity and stability simplifies storage, weighing, and handling, which are critical considerations for the precise and scalable nature of solution-phase synthesis. bachem.com Before use in a coupling reaction, the free acid is regenerated from the DCHA salt, typically through a straightforward extraction procedure. bachem.com
Fragment condensation is a powerful strategy in solution-phase synthesis where shorter, protected peptide fragments are synthesized independently and then coupled together to form a larger peptide. A major challenge in this approach is the risk of racemization of the C-terminal amino acid of the peptide fragment during the activation step required for coupling. When this C-terminal residue is histidine, the risk is exceptionally high.
Boc-His(Boc)-OH.DCHA is a key enabling reagent in this context. By incorporating a histidine residue with Boc protection on the imidazole ring at the N-terminus of one fragment and as the C-terminal residue of another, chemists can create fragments that are robust against racemization. The di-Boc protection on the C-terminal histidine minimizes the potential for side reactions and epimerization during the critical fragment coupling step. Patent literature describes the synthesis of complex peptides like Semaglutide and calcitonin using liquid- or solution-phase fragment condensation, explicitly citing the use of Boc-His(Boc)-OH.DCHA to minimize the risk of histidine racemization during the coupling of these large, protected segments. googleapis.comgoogle.comgoogle.com
Convergent synthesis is a subtype of fragment condensation where multiple peptide fragments are prepared in parallel and then assembled (converged) to create the final, full-length peptide. This approach is often employed in "hybrid" strategies, where fragments are built using efficient solid-phase techniques, cleaved from the resin, and then coupled together in solution. google.com
The role of Boc-His(Boc)-OH.DCHA in convergent synthesis is to ensure the stereochemical fidelity of the histidine-containing fragments. For example, a protected fragment corresponding to a specific sequence can be synthesized on a solid support, with the N-terminal amino acid being introduced as Boc-His(Boc)-OH. csic.es After cleavage from the resin, this fragment, now bearing a Boc-His(Boc)- group at its N-terminus, is ready for solution-phase coupling. This strategy leverages the speed of solid-phase synthesis for fragment creation and the precision of solution-phase coupling for fragment ligation. The robust protection offered by the di-Boc configuration on the histidine is crucial for the success of the final, high-stakes coupling steps in a convergent synthesis, preventing the formation of difficult-to-separate diastereomeric impurities. googleapis.comgoogle.com
Mechanistic Investigations of Protection and Deprotection in Histidine Containing Peptides
Chemical Mechanisms of Nα-Boc and Nπ-Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. researchgate.net The deprotection of both the α-amino (Nα) and the imidazole (B134444) π-nitrogen (Nπ) Boc groups in Boc-His(Boc)-OH proceeds via an acid-catalyzed mechanism. This process involves protonation of the Boc group's carbonyl oxygen, followed by the fragmentation of the protonated carbamate. nih.govscribd.com This fragmentation is the rate-limiting step and results in the formation of a highly stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.netyoutube.com The tert-butyl cation can then be neutralized by losing a proton to form isobutylene or be trapped by nucleophilic scavengers present in the reaction mixture. researchgate.net
The rate of Boc group cleavage is highly dependent on the strength and concentration of the acid used. Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly employed for efficient deprotection. researchgate.netresearchgate.net Kinetic studies on the deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl. nih.govscribd.com This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the separation of the ion-molecule pair formed after the initial fragmentation of the protonated carbamate. nih.gov
The Nα-Boc and Nπ-Boc groups are typically cleaved simultaneously during the deprotection step with a strong acid like TFA. sigmaaldrich.com While both are acid-labile, their cleavage kinetics can be influenced by the surrounding chemical environment and the specific acidic conditions employed.
Table 1: Factors Influencing Acid-Mediated Boc Deprotection Rates
| Factor | Effect on Deprotection Rate | Rationale |
|---|---|---|
| Acid Strength | Stronger acids (e.g., TFA, HF) lead to faster cleavage. nih.gov | Efficiently protonates the Boc group, initiating the cleavage mechanism. |
| Acid Concentration | Higher concentration generally increases the rate. nih.govresearchgate.net | For some acids, the rate shows a second-order dependence. nih.govscribd.com |
| Solvent | Polar, non-nucleophilic solvents are often used. | Solvents can influence the stability of intermediates and the effective acidity. |
| Temperature | Elevated temperatures can increase the rate of cleavage. youtube.com | Provides the necessary activation energy for the fragmentation step. |
A critical aspect of the deprotection process is managing the reactive tert-butyl cation generated upon cleavage of the Boc group. researchgate.netnih.gov In the absence of suitable trapping agents, this electrophilic carbocation can react with nucleophilic side chains of other amino acids within the peptide sequence. researchgate.net Residues such as tryptophan, methionine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation, leading to the formation of undesired side products. researchgate.net
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. researchgate.net These are nucleophilic species that efficiently and irreversibly trap the carbocations. The choice of scavenger depends on the amino acid composition of the peptide.
Table 2: Common Scavengers and Their Targets in Boc Deprotection
| Scavenger | Target Side Reaction | Mechanism of Action |
|---|---|---|
| Water | General Scavenger | Reacts with the tert-butyl cation to form tert-butanol. |
| Triethylsilane (TES) | Tryptophan alkylation | Reduces the indole ring and effectively scavenges carbocations. researchgate.net |
| Anisole | General Scavenger | Acts as a nucleophilic aromatic compound to trap carbocations. researchgate.net |
| Thioanisole | Methionine S-alkylation | The sulfur atom acts as a soft nucleophile to trap carbocations. |
| Ethanedithiol (EDT) | Cysteine reattachment | Prevents reattachment of protecting groups to the cysteine sulfhydryl group. researchgate.net |
Role of Boc Groups in Maintaining Stereochemical Integrity at the α-Carbon
Histidine is notoriously prone to racemization (loss of stereochemical purity at the α-carbon) during peptide synthesis, particularly during the coupling step when the carboxyl group is activated. nih.govamazonaws.com This racemization is primarily caused by the imidazole ring's π-nitrogen (Nπ), which can act as an internal base. nih.gov The lone pair of electrons on the Nπ nitrogen can abstract the proton from the α-carbon of the activated histidine derivative, leading to the formation of a planar, achiral enolate intermediate. amazonaws.com Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. amazonaws.com
The most effective strategy to suppress this side reaction is the protection of the imidazole Nπ-nitrogen. nih.gov The Boc group in Boc-His(Boc)-OH serves this crucial function. By attaching to the Nπ position, the Boc group:
Reduces Basicity: The electron-withdrawing nature of the Boc group's carbonyl significantly decreases the basicity and nucleophilicity of the Nπ nitrogen, making it less capable of abstracting the α-proton.
Steric Hindrance: The bulky tert-butyl group provides steric shielding, physically obstructing the Nπ nitrogen's access to the α-proton. nbinno.com
This dual protection of the α-amino group and the imidazole side chain is critical for preserving the stereochemical integrity of the histidine residue during its incorporation into a peptide chain.
Understanding Protonation States and Reactivity of the Protected Imidazole Moiety
The imidazole side chain of histidine is a key functional group in many peptides and proteins, largely due to its ability to act as both a proton donor and acceptor at physiological pH. meihonglab.comarizona.edu Its pKa is approximately 6.0-7.0, meaning it can exist in neutral (imidazole) or positively charged (imidazolium) forms. unil.chwikipedia.org The neutral form exists as two rapidly equilibrating tautomers, with the proton on either the π-nitrogen (Nπ or Nδ1) or the τ-nitrogen (Nτ or Nε2). wikipedia.org
Protecting the imidazole ring with a Boc group at the Nπ position, as in Boc-His(Boc)-OH, fundamentally alters its electronic properties and reactivity:
Tautomerism Prevention: The presence of the Boc group on the Nπ nitrogen prevents tautomerization, locking the imidazole ring into a single form where the Nτ nitrogen is the only available basic site.
Reduced Nucleophilicity: The Boc group shields the Nπ nitrogen, preventing it from participating in unwanted side reactions such as acylation during subsequent coupling steps. This is a significant advantage over using histidine with an unprotected side chain.
Altered Basicity: The electron-withdrawing effect of the Nπ-Boc group reduces the electron density of the imidazole ring system, thereby lowering the basicity (and pKa) of the remaining Nτ nitrogen. While the Nτ nitrogen can still be protonated, it is significantly less basic than in an unprotected histidine residue.
This modulation of the imidazole's properties ensures that the histidine residue can be incorporated into a growing peptide chain with minimal side reactions and preservation of its intended stereochemistry. The protective groups are then removed in a single, efficient deprotection step, revealing the native histidine side chain in the final peptide. sigmaaldrich.com
Critical Analysis of Side Reactions and Challenges in Boc His Boc Oh.dcha Mediated Peptide Synthesis
Aggregation Phenomena during Peptide Elongation involving Histidine
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), is often complicated by the propensity of growing peptide chains to aggregate. This aggregation can manifest as a physical association of peptide chains, typically driven by intermolecular hydrogen bonding, leading to the formation of insoluble structures peptide.comsigmaaldrich.com. Such phenomena can significantly impede the synthesis process, causing slow or incomplete deprotection and coupling reactions, ultimately reducing yields and purity. While aggregation is a general challenge influenced by sequence hydrophobicity and length, amino acids like histidine, with their unique imidazole (B134444) side chain, can contribute to or be affected by these aggregation events during peptide elongation.
The use of protected histidine derivatives, such as Boc-His(Boc)-OH.DCHA, is standard practice to manage the reactivity of histidine during peptide synthesis. The Boc group on the alpha-amino and imidazole nitrogen aims to prevent side reactions and racemization peptide.comresearchgate.netnih.gov. However, as the peptide chain elongates, the incorporated histidine residue, along with other amino acids, can participate in secondary structure formation that promotes aggregation.
Factors Influencing Histidine-Related Aggregation
Several factors can contribute to or exacerbate aggregation during the elongation of histidine-containing peptides:
Sequence Context: Peptides with stretches of hydrophobic residues are inherently more prone to aggregation peptide.comroyalsocietypublishing.orgnih.gov. The presence of multiple histidine residues within such sequences, or in proximity to other aggregation-prone amino acids, can increase the likelihood of aggregation.
Tautomeric State of Histidine: The tautomeric form of the histidine imidazole ring can influence its interaction profile and, consequently, its contribution to peptide aggregation nih.gov.
Peptide Chain Length and Folding: As the peptide chain grows, it can adopt secondary structures (e.g., β-sheets) that facilitate intermolecular association and aggregation sigmaaldrich.comchemrxiv.org. Histidine residues can be incorporated into these structures.
Solvent and Reaction Conditions: The choice of solvent and reaction conditions plays a critical role. Aggregation is often associated with poor resin swelling, which can be influenced by the solvent system used in SPPS peptide.com.
Research Findings
Research indicates that histidine's role in aggregation is multifaceted. While histidine residues are known to be crucial for the biological function of many peptides, their presence can influence aggregation behavior. For instance, studies on amyloid-forming peptides have shown that the tautomeric state of histidine residues can affect their aggregation properties nih.gov. In other contexts, histidine insertions into protein sequences have been observed to modulate aggregation, sometimes reducing it psu.edu. Furthermore, histidine is recognized for its ability to stabilize peptide formulations by promoting repulsive interactions between peptide molecules, thereby preventing aggregation in solution acs.org. This suggests that the intrinsic properties of histidine, including its charge and hydrogen-bonding capabilities, are significant in managing peptide aggregation, both during synthesis and in final formulations.
Mitigation Strategies
To overcome aggregation issues during the synthesis of histidine-containing peptides, several strategies can be employed, often involving modifications to the synthesis protocol or the incorporation of specific structural elements:
Solvent and Additive Optimization: Employing polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and peptide solubility. Additives such as ethylene (B1197577) carbonate (often part of a "Magic Mixture") or detergents can further disrupt aggregation peptide.comsigmaaldrich.com.
Temperature Control: Conducting coupling reactions at slightly elevated temperatures can sometimes enhance solubility and reaction rates, helping to mitigate aggregation peptide.com.
Backbone Modifications: Incorporating non-natural amino acids or backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen, can disrupt the hydrogen bonding networks that drive aggregation peptide.comsigmaaldrich.comsigmaaldrich.com.
Pseudoprolines: The introduction of pseudoproline dipeptides into the peptide sequence is a well-established method to disrupt secondary structure formation and prevent aggregation, thereby improving synthesis efficiency for difficult sequences, including those with histidine peptide.comsigmaaldrich.comsigmaaldrich.comshigematsu-bio.com.
Chaotropic Salts: The use of chaotropic salts (e.g., NaClO₄, LiCl, KSCN) in coupling mixtures can help to solubilize aggregated peptide chains by altering solvent properties and disrupting intermolecular interactions peptide.com.
Histidine Protection Strategy: While primarily aimed at preventing side reactions and racemization, the choice of protecting group for the histidine imidazole nitrogen can influence its properties and potential contribution to aggregation. For example, the use of Boc protection on the imidazole nitrogen in Boc-His(Boc)-OH.DCHA is a common approach to manage its reactivity peptide.comresearchgate.netnih.gov.
The successful synthesis of histidine-containing peptides often requires a careful consideration of these factors and the implementation of appropriate strategies to manage aggregation.
Advanced Methodological Developments and Theoretical Perspectives
Exploration of Green Chemistry Principles in Boc-His(Boc)-OH·DCHA Synthesis and Application
The drive towards more sustainable chemical processes has spurred research into incorporating green chemistry principles into the synthesis and application of Boc-His(Boc)-OH·DCHA. This involves exploring alternative solvents and implementing waste reduction strategies.
Alternative Solvents
Traditional peptide synthesis often relies on volatile organic solvents. Research is exploring the use of more environmentally benign solvents for reactions involving protected amino acids like Boc-His(Boc)-OH·DCHA. While specific studies directly detailing alternative solvents for Boc-His(Boc)-OH·DCHA synthesis are limited in the provided search results, the broader field of peptide synthesis in ionic liquids (ILs) is a promising avenue lookchem.comuniv.kiev.uarsc.orggoogle.com. Ionic liquids offer unique properties such as low volatility, thermal stability, and tunable solvation characteristics, making them attractive for "green" peptide synthesis. Furthermore, studies exploring the use of green solvents like N-butylpyrrolidone (NBP) and dimethyl carbonate (DMC) in conjunction with optimized coupling reagents for SPPS, including histidine derivatives, highlight a shift towards more sustainable solvent choices rsc.org.
Waste Reduction Strategies
Waste reduction in peptide synthesis can be achieved through various means, including improving atom economy, minimizing byproducts, and recycling materials. The use of side-chain unprotected amino acids, where feasible, is one strategy to reduce waste by eliminating the need for protecting groups and subsequent deprotection steps rsc.org. However, for histidine, the imidazole (B134444) side chain often requires protection to prevent racemization and side reactions core.ac.uknih.gov. Therefore, efficient protection and deprotection chemistries, along with optimized coupling reagents and protocols, are key to minimizing waste. For instance, specific coupling methods for Boc-His(Boc)-OH·DCHA, such as those employing HOAt/HATU/TMP or HOBt/PYBOP/DiPEA systems, are noted for reducing histidine racemization, thereby decreasing impurity-related waste googleapis.comgoogle.com. The development of novel resins and more efficient coupling reagents also contributes to higher yields and fewer byproducts, aligning with waste reduction goals.
Computational Chemistry and Molecular Modeling Studies of Boc-His(Boc)-OH·DCHA Reactivity
Computational chemistry and molecular modeling play a vital role in understanding the reactivity, stability, and conformational preferences of Boc-His(Boc)-OH·DCHA. Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms, predict transition states, and analyze electronic properties. Studies on similar Boc-protected amino acids have utilized DFT to explore hydrogen-bonding patterns and conformational landscapes researchgate.netnih.govresearchgate.netnih.gov. For histidine derivatives, computational studies are particularly important for understanding factors that influence racemization during peptide coupling nih.govgoogleapis.comgoogle.com. By modeling the interaction of the imidazole nitrogen with activated amino acid esters, researchers can elucidate the pathways leading to epimerization and design strategies to mitigate it. These studies provide theoretical underpinnings for optimizing reaction conditions and selecting appropriate protecting groups and coupling agents to maintain chiral integrity.
Development of Analytical Techniques for In-Process Monitoring of Boc-His(Boc)-OH·DCHA Reactions
Accurate in-process monitoring is crucial for ensuring the quality and efficiency of peptide synthesis. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of Boc-His(Boc)-OH·DCHA and monitoring its incorporation into peptide chains ambeed.comphenomenex.comtandfonline.comsigmaaldrich.commyfoodresearch.com. HPLC methods, often employing chiral stationary phases or pre-column derivatization with reagents like Marfey's reagent, are used to detect and quantify enantiomeric impurities, which can arise from racemization during coupling tandfonline.comsigmaaldrich.com. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the compound, with characteristic peaks for the Boc groups and histidine moiety sigmaaldrich.com. Mass Spectrometry (MS) is also used for molecular weight confirmation. For in-process monitoring during SPPS, techniques like ninhydrin (B49086) tests can indicate the completion of coupling reactions. Advanced methods aim to provide real-time feedback on reaction progress and impurity formation, optimizing synthesis efficiency.
Future Prospects for Boc-His(Boc)-OH·DCHA in the Synthesis of Complex Peptides and Biomaterials
Boc-His(Boc)-OH·DCHA continues to be a valuable building block for the synthesis of increasingly complex peptides and novel biomaterials. Its dual Boc protection strategy offers flexibility in peptide assembly. Future prospects include its application in:
Complex Peptide Synthesis: The demand for therapeutic peptides with intricate sequences, including those with modified amino acids or specific folding patterns, is growing. Boc-His(Boc)-OH·DCHA will remain instrumental in constructing such peptides, particularly where precise control over histidine incorporation is needed to avoid side reactions like racemization nih.govgoogleapis.comgoogle.com.
Peptide-Based Biomaterials: Histidine's unique properties, such as its imidazole ring's ability to coordinate metal ions and its role in biological buffering, make it an attractive component for designing functional biomaterials. Boc-His(Boc)-OH·DCHA can be used to synthesize histidine-containing peptides for applications in drug delivery systems, tissue engineering scaffolds, and biosensors researchgate.netnih.gov.
Green Peptide Synthesis: Further integration of green chemistry principles, such as the use of biocatalysis or novel solvent systems like ionic liquids, in the synthesis and application of Boc-His(Boc)-OH·DCHA will be a key area of development lookchem.comuniv.kiev.uarsc.orgchemrxiv.org.
Development of Novel Analogs: Research into modified histidine derivatives that offer improved protection, reduced racemization, or unique functionalities will continue to expand the synthetic toolkit available to peptide chemists.
The ongoing advancements in synthetic methodologies, analytical techniques, and computational modeling will further enhance the utility of Boc-His(Boc)-OH·DCHA, solidifying its importance in the synthesis of next-generation peptides and biomaterials.
Q & A
Q. What is the role of Boc-His(Boc)-OH.DCHA in Boc solid-phase peptide synthesis (SPPS)?
Boc-His(Boc)-OH.DCHA serves as a dual-protected histidine derivative in Boc SPPS. The tert-butoxycarbonyl (Boc) groups protect the α-amino and imidazole side chain of histidine during coupling steps. After coupling, both Boc groups are simultaneously cleaved under trifluoroacetic acid (TFA) conditions, simplifying deprotection . This contrasts with Fmoc-based strategies, where orthogonal protection is required.
Q. How should Boc-His(Boc)-OH.DCHA be handled to ensure stability during experiments?
The compound is hygroscopic and must be stored at 15–25°C in a dry environment. Pre-treatment involves suspending the DCHA salt in ethyl acetate, washing with phosphoric acid to remove the dicyclohexylamine counterion, and evaporating the solvent to isolate the free acid. This step ensures optimal reactivity in coupling reactions .
Q. What analytical methods validate the purity of Boc-His(Boc)-OH.DCHA?
Quality control includes thin-layer chromatography (TLC) with CMA2 and 0811 solvent systems (purity ≥98%), infrared (IR) spectroscopy to confirm Boc group integrity, and optical rotation measurements (α 25/D in methanol: +24.0–+29.0°) to verify enantiomeric purity .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of Boc-His(Boc)-OH.DCHA in sterically hindered peptide sequences?
Coupling efficiency depends on activating agents and solvent choice. Use 1-hydroxybenzotriazole (HOBt) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF) to enhance reactivity. For steric hindrance, extended coupling times (2–4 hours) and elevated temperatures (40–50°C) improve yields. Post-coupling Kaiser tests should confirm completeness .
Q. What are the common side reactions during Boc group cleavage, and how can they be mitigated?
Incomplete cleavage or side reactions (e.g., tert-butyl cation formation) may occur if TFA concentration or reaction time is insufficient. A 95% TFA solution with 2.5% water as a scavenger, applied for 30–60 minutes, ensures complete deprotection. LC-MS monitoring of the crude product identifies residual Boc groups, necessitating repeat cleavage cycles .
Q. How do conflicting reports on Boc-His(Boc)-OH.DCHA solubility impact experimental design?
Discrepancies arise from solvent purity and DCHA counterion removal efficiency. While ethyl acetate is standard for DCHA removal, residual amine can alter solubility. Researchers should pre-wash the compound with cold 10% phosphoric acid and confirm solubility in DMF or dichloromethane (DCM) via turbidity tests before scaling reactions .
Q. What strategies resolve discrepancies in optical rotation data for Boc-His(Boc)-OH.DCHA derivatives?
Variability in optical rotation (±5°) may stem from residual solvent or impurities. Recrystallization from methanol/water mixtures improves purity. Cross-validation with chiral HPLC (e.g., using a Chirobiotic T column) ensures enantiomeric consistency, especially when synthesizing histidine-rich peptides prone to racemization .
Methodological Best Practices
Q. How should researchers document Boc-His(Boc)-OH.DCHA usage for reproducibility?
Follow IUPAC guidelines for reporting synthetic procedures:
- Specify solvent volumes, washing steps (e.g., phosphoric acid concentration), and drying times.
- Include TLC Rf values, IR peaks (e.g., 1680–1720 cm⁻¹ for Boc carbonyl), and LC-MS traces in supplementary data.
- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor .
Q. What statistical approaches validate peptide yields when using Boc-His(Boc)-OH.DCHA?
Use triplicate coupling reactions with error bars to assess yield variability. ANOVA or t-tests compare efficiency across activating agents. For low-yield reactions (<70%), troubleshoot via MALDI-TOF analysis to identify deletion sequences or incomplete couplings .
Data Contradiction Analysis
Q. Why do some studies report lower Boc cleavage efficiency in histidine-containing peptides?
Histidine’s imidazole side chain can act as a base, stabilizing tert-butyl cations and slowing cleavage. This is mitigated by adding scavengers (e.g., triisopropylsilane) to TFA. Comparative studies using ¹H NMR to monitor deprotection kinetics are recommended to optimize conditions for specific sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
